molecular formula C9H19NO3 B8233545 Tert-butyl 2-[2-(methylamino)ethoxy]acetate

Tert-butyl 2-[2-(methylamino)ethoxy]acetate

Cat. No.: B8233545
M. Wt: 189.25 g/mol
InChI Key: RVBFYLPSIZDXTA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(methylamino)ethoxy]acetate is a specialized organic compound featuring a tert-butyl ester group, a methylamino-substituted ethoxy linker, and an acetate backbone. This structure confers unique reactivity, particularly in drug discovery and bioresponsive material synthesis. It serves as a critical intermediate in the preparation of proteolysis-targeting chimeras (PROTACs), where its nucleophilic amine group enables conjugation with targeting ligands and E3 ubiquitin ligase binders . The tert-butyl ester moiety enhances solubility in organic solvents and acts as a protective group, which can be cleaved under acidic conditions to generate carboxylic acids for further functionalization . Synthetic routes often involve multi-step alkylation or amidation reactions, with yields optimized via HPLC purification (e.g., 32% yield reported in PROTAC synthesis) .

Properties

IUPAC Name

tert-butyl 2-[2-(methylamino)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-12-6-5-10-4/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFYLPSIZDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(methylamino)ethoxy]acetate typically involves the reaction of tert-butyl bromoacetate with 2-(methylamino)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(methylamino)ethoxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[2-(methylamino)ethoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(methylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification reactions .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • tert-Butyl 2-(2-chloroethoxy)acetate (CAS 73834-55-6): Replaces the methylamino group with a chloro substituent. This modification eliminates nucleophilic amine reactivity, rendering the compound suitable as an electrophilic alkylating agent. Molecular weight: 208.69 g/mol .
  • tert-Butyl 2-(2-bromoethoxy)acetate: Used in cross-coupling reactions, as seen in PROTAC synthesis (64.72% yield when reacted with phenol derivatives) .

Amino-Modified Derivatives

  • tert-Butyl 2-(methylamino)acetate (CAS 129798-91-0): Simplifies the structure by removing the ethoxy linker, reducing steric hindrance but limiting solubility in aqueous media .
  • tert-Butyl 2-(1-(methylamino)cyclohexyl)acetate (CAS 1462820-77-4): Incorporates a cyclohexyl group, enhancing lipophilicity and steric bulk, which may improve blood-brain barrier penetration .

PEGylated Derivatives

  • Bromo-PEG3-CH2CO2tBu (CAS 2100306-71-4): Features a polyethylene glycol (PEG3) spacer and bromo terminus. The PEG spacer increases hydrophilicity (logP reduced by ~1.5 compared to non-PEGylated analogs), making it ideal for bioconjugation in aqueous systems .
  • tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate: A diethylene glycol variant with improved solubility in polar solvents (e.g., DMF, DMSO), frequently used in fluorescent probe synthesis .

Complex Heterocyclic Analogs

  • tert-Butyl 2-(2-(2,2-difluoro-2-(2-methoxypyrimidin-5-yl)ethoxy)ethoxy)acetate : Integrates a difluorinated pyrimidine group, enhancing stability under acidic conditions (stable at pH 2–7) and enabling targeted degradation in PROTACs .
  • tert-Butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate (CAS 128049-50-3): Contains an isoindole-1,3-dione group, which participates in photoaffinity labeling and click chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Structural Variation Molecular Weight (g/mol) Key Properties Applications References
Tert-butyl 2-[2-(methylamino)ethoxy]acetate Methylamino-ethoxy linker 217.28 Nucleophilic amine, acid-labile ester PROTACs, bioresponsive materials
tert-Butyl 2-(2-chloroethoxy)acetate Chloro substituent 208.69 Electrophilic reactivity Alkylation intermediates
Bromo-PEG3-CH2CO2tBu PEG3 spacer, bromo terminus 345.23 Enhanced hydrophilicity (logP = 1.2) Bioconjugation, drug delivery
tert-Butyl 2-(1-(methylamino)cyclohexyl)acetate Cyclohexyl group 227.35 Increased lipophilicity (logP = 2.8) CNS-targeting prodrugs
tert-Butyl 2-(2,2-difluoro-2-(2-methoxypyrimidin-5-yl)ethoxy)acetate Difluoro-pyrimidine substituent 393.41 Acid stability (pH 2–7) Targeted protein degradation

Research Findings

PROTAC Applications: The methylamino group in this compound enables efficient conjugation with E3 ligase binders (e.g., VHL or CRBN ligands), achieving sub-micromolar DC50 values in protein degradation assays .

Acid Sensitivity : The tert-butyl ester undergoes hydrolysis in 2N HCl/dioxane (100°C, 2 h), generating carboxylic acids for further coupling .

PEGylation Effects: PEG3 analogs exhibit 3-fold higher aqueous solubility (up to 12 mg/mL in PBS) compared to non-PEGylated derivatives, critical for in vivo applications .

Steric vs. Reactivity Trade-offs : Cyclohexyl-modified analogs show reduced reaction rates in amidation (50% slower than linear-chain analogs) due to steric hindrance .

Biological Activity

Tert-butyl 2-[2-(methylamino)ethoxy]acetate (CAS: 1314903-95-1) is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl 2-(2-(methylamino)ethoxy)acetate
  • Molecular Formula : C₉H₁₉NO₃
  • Molecular Weight : 189.26 g/mol
  • Purity : ≥95%

The compound features a tert-butyl group, an ethoxy chain, and a methylamino group, which contribute to its chemical reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biological macromolecules. This mechanism is crucial for its role in enzyme-substrate interactions and potential inhibition of enzymatic activity.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in studies focused on enzyme-substrate interactions. The compound's structure allows it to mimic natural substrates, making it a valuable tool for biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Case Studies

  • Study on Neurotransmitter Receptors :
    A study investigated the effects of this compound on neurotransmitter receptors involved in neurological disorders. The compound showed promising results in modulating receptor activity, suggesting potential therapeutic applications in treating conditions like anxiety and depression.
  • Cancer Research :
    In cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results indicated that this compound could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-Butyl 3-(3-aminopropoxy)propanoateStructureEnzyme inhibitor, used in drug development
Tert-Butyl 3-(4-aminobutoxy)propanoateStructureAnticancer properties, interacts with various receptors

This table illustrates how this compound compares with other related compounds in terms of structure and biological activity.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. Notably:

  • Cell Permeability : Investigations into the compound's ability to penetrate cellular membranes have shown favorable characteristics, indicating potential for effective intracellular action.
  • Therapeutic Potential : The compound has been explored as a building block for novel therapeutic agents targeting neurological disorders and certain types of cancer.

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